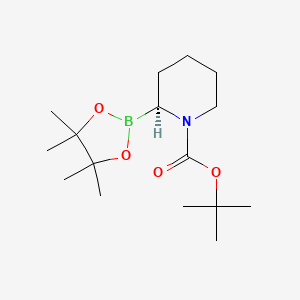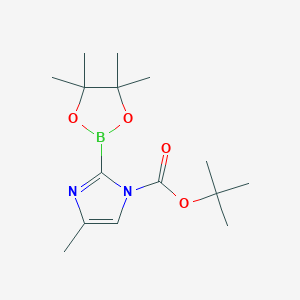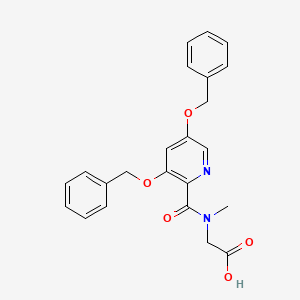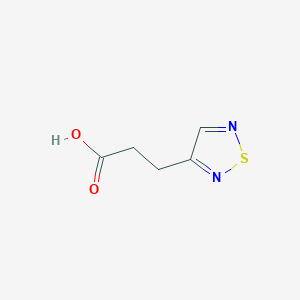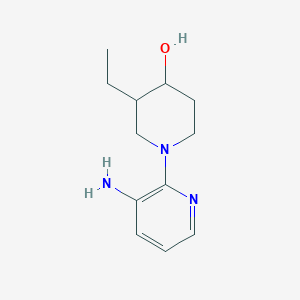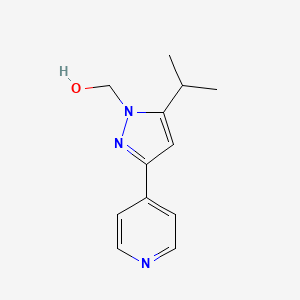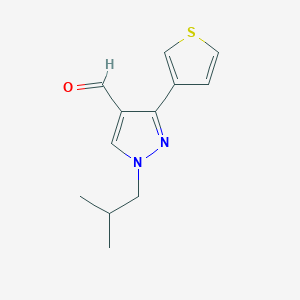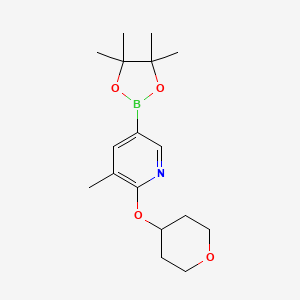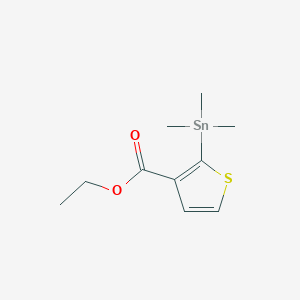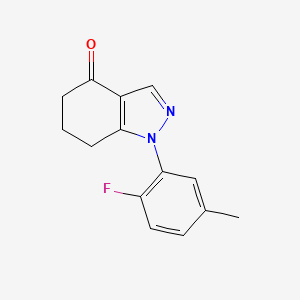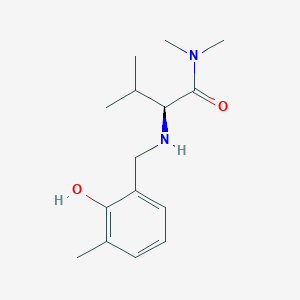
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxy group, a methylbenzyl group, and a trimethylbutanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydroxy-methylbenzyl intermediate, followed by the introduction of the amino group and the final coupling with the trimethylbutanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with a focus on minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary or secondary amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the amino group may produce primary amines.
Scientific Research Applications
(S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The compound may also influence cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((2-Hydroxy-3-methylbenzyl)amino)-N,N,3-trimethylbutanamide can be compared with other compounds such as:
- This compound analogs with different substituents on the benzyl group.
- Compounds with similar hydroxy and amino functionalities but different backbone structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxy-3-methylphenyl)methylamino]-N,N,3-trimethylbutanamide |
InChI |
InChI=1S/C15H24N2O2/c1-10(2)13(15(19)17(4)5)16-9-12-8-6-7-11(3)14(12)18/h6-8,10,13,16,18H,9H2,1-5H3/t13-/m0/s1 |
InChI Key |
KLLFLWWUGGTKHA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)CN[C@@H](C(C)C)C(=O)N(C)C)O |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC(C(C)C)C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B13348784.png)
